molecular formula C17H14FN3OS B2602176 1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795305-36-0

1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2602176
CAS No.: 1795305-36-0
M. Wt: 327.38
InChI Key: BGAPBTDGDMGWJZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions One common approach is the reaction of 2-fluoroaniline with an isocyanate derivative to form the urea linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophenyl-pyridinyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(pyridin-3-yl)urea: Lacks the thiophenyl group, which may affect its electronic properties and biological activity.

    1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea: Substitution of fluorine with chlorine can alter the compound’s reactivity and interactions.

    1-(2-Fluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea: Replacement of the thiophenyl group with a furan ring can impact the compound’s stability and electronic properties.

Uniqueness

1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea stands out due to the presence of both fluorophenyl and thiophenyl-pyridinyl groups, which confer unique electronic and steric properties. These features can enhance its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-15-3-1-2-4-16(15)21-17(22)20-9-12-7-14(10-19-8-12)13-5-6-23-11-13/h1-8,10-11H,9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAPBTDGDMGWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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